molecular formula C10H6BrFN2O2 B1518046 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1156392-56-1

4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1518046
CAS RN: 1156392-56-1
M. Wt: 285.07 g/mol
InChI Key: SFVBKMGQINVBER-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a small molecule that is used in a variety of laboratory experiments. It is an organic compound with a unique chemical structure that can be used to synthesize a variety of compounds with different properties. This molecule has a range of applications in scientific research, including in the fields of medicinal chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

Radiotracer Development

The compound 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential in the development of radiotracers for medical imaging. A study demonstrated the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride to synthesize radiolabeled compounds, including one that could serve as a radiotracer for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Crystal Structure Analysis

Another research avenue involves the synthesis and crystallographic analysis of pyrazole compounds, where derivatives of 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid have been prepared and characterized. These compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been analyzed for their structural properties using X-ray crystallography, highlighting the interactions between the pyrazole ring and substituted groups (Loh et al., 2013).

Synthetic Methodology Improvement

The compound has also been a focal point in studies aimed at improving synthetic methodologies for pyrazole derivatives. Research in this area includes the development of microwave-assisted and continuous flow multistep synthesis protocols for 4-(pyrazol-1-yl)carboxanilides, active as inhibitors of transient receptor potential channels. These studies have achieved a dramatic reduction in overall synthesis time and improved product yields, showcasing the compound's role in enhancing synthetic efficiency in organic chemistry (Obermayer, Glasnov & Kappe, 2011).

Nonlinear Optical Materials

Additionally, derivatives of 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid have been explored for their potential as nonlinear optical (NLO) materials. These compounds exhibit significant optical nonlinearity, which is a desirable property for optical limiting applications. This research not only expands the compound's applications in materials science but also contributes to the development of novel NLO materials with enhanced performance (Chandrakantha et al., 2013).

properties

IUPAC Name

4-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O2/c11-8-5-14(13-9(8)10(15)16)7-3-1-6(12)2-4-7/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVBKMGQINVBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

1156392-56-1
Record name 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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